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molecular formula C10H12O3 B8753652 2-Ethoxy-6-methoxybenzaldehyde

2-Ethoxy-6-methoxybenzaldehyde

Cat. No. B8753652
M. Wt: 180.20 g/mol
InChI Key: RCDGEAXHWDOTEQ-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A mixture of commercially available 2-fluoro-6-methoxybenzaldehyde (3.372 g; 21.90 mmol) and sodium hydroxide NaOH (10.208 g; 255.00 mmol) in EtOH (525 ml) was heated to 55° C. for 1 h. After cooling to rt, the reaction mixture was concentrated under reduced pressure. Water and DCM were added, and the aq. layer was further extracted with DCM. The mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording 2-ethoxy-6-methoxybenzaldehyde as a yellow oil. LC-MS (conditions A): tR=0.61 min.; [M+H]+: 181.13 g/mol.
Quantity
3.372 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium hydroxide NaOH
Quantity
10.208 g
Type
reactant
Reaction Step One
Name
Quantity
525 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[O:5].[CH3:12][CH2:13][OH:14]>>[CH2:13]([O:14][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH3:11])[C:3]=1[CH:4]=[O:5])[CH3:12]

Inputs

Step One
Name
Quantity
3.372 g
Type
reactant
Smiles
FC1=C(C=O)C(=CC=C1)OC
Name
sodium hydroxide NaOH
Quantity
10.208 g
Type
reactant
Smiles
Name
Quantity
525 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water and DCM were added
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was further extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixed organic layers were dried over anh. MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=O)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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